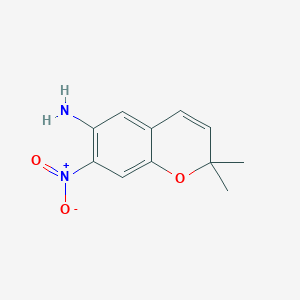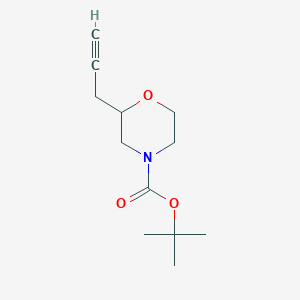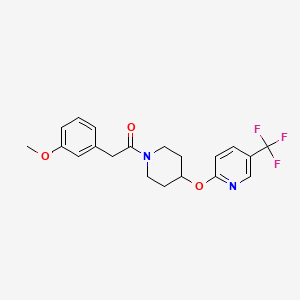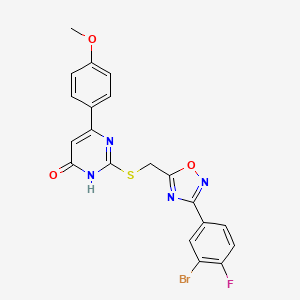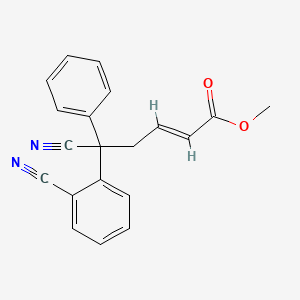![molecular formula C16H15NO4 B2475981 Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate CAS No. 925088-20-6](/img/structure/B2475981.png)
Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C16H15NO4 . It has a molecular weight of 285.30 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H14N2O4/c1-20-11-5-3-10 (4-6-11)17-14 (18)13-9-16-8-7-12 (13)15 (19)21-2/h3-9H,1-2H3, (H,17,18) . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of atoms.
Wissenschaftliche Forschungsanwendungen
Study of Physico-Chemical Properties
The physico-chemical properties of compounds related to Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, specifically derivatives of benzoates, have been extensively studied, focusing on their potential ultra-short beta-adrenolytic activity. These studies delve into lipophilicity, surface activity, adsorbability, and acidobasic properties, which are crucial for understanding the relationship between a compound's structure and its biological activity. Such comprehensive physico-chemical characterization serves as the foundation for quantitative structure-activity studies, aiming to correlate the obtained values with molecular size parameters, such as the number of carbon atoms in the carbamate functional group (Stankovicová et al., 2014).
Synthesis and Photophysical Properties
Synthesis of Carbon-11-labeled CK1 Inhibitors
This compound derivatives have been utilized in the synthesis of radiotracers for imaging purposes, particularly for Alzheimer's disease. Carbon-11-labeled CK1 inhibitors have been prepared, showcasing a high radiochemical yield and purity. These compounds are of significant interest due to their potential applications in positron emission tomography (PET) imaging, providing insights into biological processes at the molecular level (Gao, Wang, & Zheng, 2018).
Photophysical Properties of Methyl Benzoate Derivatives
The synthesis and investigation of the photophysical properties of methyl benzoate derivatives, such as Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, have been a topic of interest. These studies explore how substituents like methoxy and cyano groups impact the luminescence properties of the compounds, providing valuable insights for applications in materials science and photonics (Kim et al., 2021).
Biological Activities and Applications
Anti-Juvenile Hormone Activity
Research has explored the anti-juvenile hormone activity of methyl benzoate derivatives, revealing their potential in inducing precocious metamorphosis in insect larvae. This property holds significance for pest control and the study of insect development, offering a non-toxic alternative for managing insect populations (Furuta et al., 2006).
Insecticidal Activity
Methyl benzoate and its analogs have shown insecticidal activity against various agricultural and urban pests. The toxicity of these compounds to adult Aedes aegypti, a mosquito species, has been particularly noted, with certain analogs demonstrating higher toxicity than the parent compound. Such findings are critical for developing new, effective insecticides with minimal environmental impact (Larson et al., 2021).
Safety and Hazards
The safety information available indicates that this compound may present certain hazards. The compound has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(10-11)16(19)21-2/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIWVCMIYZHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)
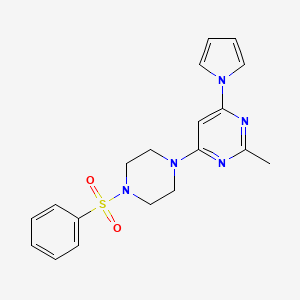
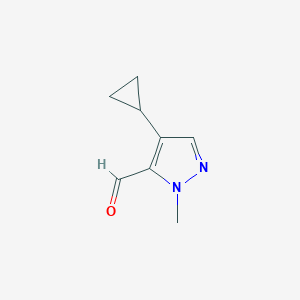
![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)
